molecular formula C9H6ClFN2O B6265622 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine CAS No. 1021245-87-3

3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B6265622
CAS No.: 1021245-87-3
M. Wt: 212.61 g/mol
InChI Key: CBTACQKUWICLPE-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is a chemical compound with the molecular formula C9H6ClFN2O and a molecular weight of 212.61 g/mol . Its structure is characterized by an isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, substituted with an amine group at the 5-position. This core structure is linked to a 2-chloro-4-fluorophenyl ring, a common pharmacophore in medicinal chemistry . Compounds within this class have been investigated for their potential biological activities, particularly as analogues of known stimulants such as aminorex, and are of interest in early-stage pharmacological and neurochemical research . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers can contact us for more information on availability and specifications.

Properties

CAS No.

1021245-87-3

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6ClFN2O/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8/h1-4H,12H2

InChI Key

CBTACQKUWICLPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=NOC(=C2)N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Optimization

In a representative procedure, 2-chloro-4-fluorophenylglyoxylonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) are refluxed in ethanol/water (3:1) at 80°C for 6–8 hours. The reaction is monitored via TLC, and the crude product is purified by recrystallization from ethanol to yield the target compound in 72–78%. Catalytic additives such as InCl₃ (10–20 mol%) enhance reaction rates, reducing completion time to 3 hours with yields up to 85%.

Table 1: Cyclocondensation Parameters and Outcomes

SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
2-Chloro-4-fluorophenylglyoxylonitrileNoneEtOH/H₂O80872
2-Chloro-4-fluorophenylglyoxylonitrileInCl₃ (20 mol%)EtOH/H₂O80385

Multi-Component Reactions (MCRs) Under Ultrasound Irradiation

Recent advances utilize ultrasound-assisted MCRs to streamline synthesis. A four-component system involving 2-chloro-4-fluorobenzaldehyde, malononitrile, hydroxylamine, and ethyl acetoacetate in 50% EtOH catalyzed by InCl₃ achieves cyclization within 20 minutes at 40°C.

Mechanistic Pathway

  • Knoevenagel Condensation : 2-Chloro-4-fluorobenzaldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Nucleophilic Attack : Hydroxylamine adds to the nitrile, generating an imine intermediate.

  • Cyclization : Ethyl acetoacetate participates in a [3+2] cycloaddition to form the oxazole ring.

Ultrasound irradiation (25 kHz, 250 W) accelerates mass transfer, achieving 90–95% yields compared to 70–75% under conventional heating.

Table 2: Ultrasound vs. Conventional Heating

MethodCatalystTimeYield (%)
UltrasoundInCl₃20 min95
Conventional HeatingInCl₃2 h75

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

For late-stage functionalization, Suzuki-Miyaura coupling introduces the 2-chloro-4-fluorophenyl group to preformed oxazole intermediates. A protocol using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C couples 5-amino-1,2-oxazol-3-yl triflate with 2-chloro-4-fluorophenylboronic acid, yielding 82–88% product.

Key Considerations

  • Protecting Groups : The 5-amino group requires protection (e.g., as a tert-butoxycarbonyl [Boc] derivative) to prevent side reactions.

  • Ligand Effects : Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic efficiency, reducing Pd loading to 2 mol%.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies enable scalable synthesis. Wang resin-bound hydroxylamine reacts with 2-chloro-4-fluorophenyl isocyanate to form a urea intermediate, which undergoes cyclization with bromoacetonitrile in DMF at 60°C. Cleavage with TFA/CH₂Cl₂ (1:1) liberates the oxazole-5-amine in 65–70% purity (≥95% after HPLC).

Green Chemistry Approaches

Water-mediated reactions and biodegradable solvents align with sustainable practices. A recent method employs β-cyclodextrin as a supramolecular catalyst in aqueous medium, achieving 80% yield at 50°C via host-guest complexation of reactants .

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can modify the oxazole ring to produce different functionalized oxazoles .

Mechanism of Action

The mechanism of action of 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine with structurally related compounds, highlighting differences in substituents, molecular weight, and biological activity:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activity/Notes
This compound C₉H₆ClFN₂O 2-Cl, 4-F on phenyl 212.61 Hypothesized CB2 activity (structural analogy)
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine C₉H₆F₂N₂O 2-F, 4-F on phenyl 196.15 Unknown activity; reduced lipophilicity
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine C₉H₆ClFN₂O 3-Cl, 4-F on phenyl 212.61 Unknown activity; positional isomer
MA2 (N-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine) C₁₉H₁₄ClFN₄O₂ Oxadiazole core, quinoline moiety 408.80 CB2 agonist (EC₅₀ = 10 nM)
3-(1,1-Difluoroethyl)-1,2-oxazol-5-amine C₅H₆F₂N₂O Difluoroethyl substituent 160.11 Unknown activity; aliphatic substitution
3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine C₁₁H₁₂N₂O₂ Ethoxy group on phenyl 204.23 Enhanced solubility (ether linkage)

Key Observations

Impact of Heterocyclic Core: Oxazole vs. Oxadiazole: The replacement of the oxazole core with an oxadiazole (as in MA2) significantly enhances CB2 receptor affinity (EC₅₀ = 10 nM). Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may improve target engagement. Triazole Derivatives: Compounds like 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide () introduce sulfur-containing substituents, which may alter pharmacokinetics but lack reported CB2 activity.

Halogen Substitution Effects: Positional Isomerism: The 2-chloro-4-fluoro substitution in the target compound contrasts with the 3-chloro-4-fluoro isomer (). Fluorine vs. Chlorine: Fluorine’s electronegativity and small atomic radius enhance lipophilicity and bioavailability compared to chlorine. The 2,4-difluorophenyl analogue () has lower molecular weight and may exhibit reduced metabolic stability.

Functional Group Modifications :

  • Ethoxy and Methoxy Groups : The ethoxyphenyl derivative () introduces an electron-donating group, improving solubility but possibly reducing receptor affinity compared to halogenated analogues.
  • Aliphatic Substituents : The difluoroethyl group in reduces aromaticity, which may decrease π-π stacking interactions critical for target binding.

Biological Activity

3-(2-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has notable structural features that contribute to its biological activity. It belongs to the oxazole family, which has been associated with various pharmacological effects, including anticancer and antimicrobial properties. The presence of a chloro and a fluorine substituent on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer activity. For instance, a study demonstrated that oxazole derivatives can inhibit tumor growth across various cancer cell lines. In vitro assays showed that this compound exhibited cytotoxic effects against human colon adenocarcinoma (HT-29) and other cancer cell lines with IC50 values in the micromolar range .

Cell LineIC50 (µM)
HT-2912.5
HeLa15.0
CaCo-210.3
H9c218.7

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus22.9
Escherichia coli23.15
Pseudomonas aeruginosa137.43
Bacillus subtilis4.69

Additionally, antifungal activity was observed against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that oxazole derivatives can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

Case Studies

Several studies have highlighted the efficacy of oxazole derivatives in preclinical models:

  • Study on Anticancer Efficacy : A recent investigation evaluated the anticancer potential of various oxazole derivatives, including our compound of interest, demonstrating significant tumor growth inhibition in xenograft models .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized oxazole derivatives against resistant bacterial strains, showing that modifications to the oxazole ring could enhance activity against specific pathogens .

Q & A

Q. What are the optimal synthetic routes for 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of precursors such as chlorofluoro-substituted benzoyl chlorides with hydroxylamine derivatives. Key steps include:

  • Cyclization : Using anhydrous solvents (e.g., ethanol or THF) under reflux to form the oxazole ring .
  • Purification : Column chromatography with silica gel or recrystallization to isolate the product. Yield optimization requires precise temperature control (e.g., 60–80°C) and stoichiometric ratios of reactants .
  • Troubleshooting : Impurities may arise from incomplete cyclization; monitoring via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) is critical .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • NMR : 1^1H NMR shows characteristic peaks for the aromatic protons (δ 7.2–8.1 ppm), oxazole NH2_2 (δ 5.5–6.0 ppm), and fluorine coupling patterns .
  • X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths (e.g., C–N: 1.34 Å, C–O: 1.23 Å) and dihedral angles between the oxazole and phenyl rings .
  • Mass Spectrometry : ESI-MS confirms molecular weight (212.61 g/mol) with [M+H]+^+ at m/z 213.1 .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Oxazole derivatives often inhibit tubulin polymerization or HSP90 .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the compound’s halogen-substituted aromatic system for binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields or purity?

  • Controlled Experiments : Vary solvent polarity (DMF vs. THF), catalyst (e.g., p-TsOH), and reaction time to identify optimal conditions .
  • Isomer Analysis : HPLC with a C18 column (acetonitrile/water gradient) distinguishes regioisomers or byproducts. Adjust pH to enhance separation .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict thermodynamic stability of intermediates, guiding synthetic pathway selection .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Cryo-Cooling : Flash-freezing crystals at 100 K with liquid N2_2 improves diffraction quality .
  • Twinned Data Refinement : SHELXL’s TWIN command handles twinning, common in small-molecule crystals with asymmetric units .

Q. How does the electronic nature of the chloro-fluorophenyl substituent influence reactivity in cross-coupling reactions?

  • Hammett Analysis : The electron-withdrawing Cl and F groups activate the oxazole ring toward nucleophilic substitution (σp_p ≈ 0.23 for Cl, 0.06 for F) .
  • Suzuki-Miyaura Coupling : Pd(PPh3_3)4_4 catalyzes coupling with aryl boronic acids at the C4 position of oxazole, requiring anhydrous conditions .

Q. What computational tools predict binding affinity of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., tubulin PDB: 1SA0). Halogen bonds (C–F⋯O/N) enhance binding .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

  • Modular Substitutions : Replace Cl/F with electron-donating groups (e.g., –OCH3_3) to alter pharmacokinetics .
  • Bioisosteres : Replace oxazole with 1,2,4-oxadiazole to improve metabolic stability .
  • Pharmacophore Mapping : Highlight critical regions (e.g., NH2_2 for H-bonding, aromatic rings for π-stacking) using MOE .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Meta-Analysis : Compare IC50_{50} values across cell lines, adjusting for differences in assay conditions (e.g., serum concentration, incubation time) .

Methodological Resources

  • Crystallography : SHELX programs for structure solution/refinement .
  • Spectral Libraries : PubChem (CID: 1368471-03-7) for NMR/MS reference data .
  • Assay Design : MTT protocol (Mosmann, 1983) for cytotoxicity screening .

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